N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound notable for its intricate structure and potential biological activities. This compound falls under the classification of oxalamides, which are derivatives of oxalic acid featuring amide functionalities. Its molecular formula is , and it has a molecular weight of approximately 420.53 g/mol. The compound is primarily sourced from specialized chemical suppliers like EvitaChem, which provide detailed specifications for research purposes.
The synthesis of N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multiple steps, including:
Careful control of reaction parameters—such as temperature, solvent choice, and reaction time—is essential for optimizing yields, often reported to be around 86% under specific conditions using tert-butanol peroxide as an oxidant.
The molecular structure of N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can be represented using various chemical notation systems:
InChI=1S/C23H24N4O2S/c1-16-3-8-18(9-4-16)22-25-23-27(26-22)19(15-30-23)13-14-24-21(28)12-7-17-5-10-20(29-2)11-6-17/h3-6,8-11,15H,7,12-14H2,1-2H3,(H,24,28)
This indicates the presence of multiple functional groups including thiazole and triazole rings within its structure. The compound crystallizes in the orthorhombic space group Pna 21 with dihedral angles between the triazole and benzyl rings measuring approximately 46.14° and 43.89°.
N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibits versatility in chemical reactivity due to its functional groups. Potential reactions include:
These reactions are crucial for understanding the compound's reactivity profile and its potential applications in drug development.
The mechanism of action for N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide primarily involves interactions with biological targets such as enzymes or receptors. The structural arrangement allows for:
Further studies are necessary to elucidate specific pathways affected by this compound.
The physical properties of N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide include:
Property | Value |
---|---|
Molecular Weight | 420.53 g/mol |
Melting Point | Not specified |
Solubility | Not available |
Chemical properties indicate stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. Understanding these properties is crucial for predicting behavior in various solvents during synthesis and application.
N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide has several potential applications in scientific research:
Future research directions may include optimizing synthesis methods and exploring detailed biological evaluations to fully harness the potential of this compound across various scientific fields.
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: